molecular formula C13H10ClNO3 B6390004 5-(3-Chloro-4-methylphenyl)-2-hydroxynicotinic acid CAS No. 1261983-45-2

5-(3-Chloro-4-methylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6390004
CAS No.: 1261983-45-2
M. Wt: 263.67 g/mol
InChI Key: MZKRJWNJGLHSOQ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)-2-hydroxynicotinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-chloro-4-methylaniline to form 3-chloro-4-methyl-2-nitroaniline. This intermediate is then subjected to a reduction reaction to yield 3-chloro-4-methyl-2-aminophenol. The final step involves the coupling of this aminophenol with 2-chloronicotinic acid under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly is also considered to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)-2-hydroxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(3-Chloro-4-methylphenyl)-2-ketonicotinic acid.

    Reduction: Formation of 3-chloro-4-methyl-2-aminophenol.

    Substitution: Formation of 5-(3-Methoxy-4-methylphenyl)-2-hydroxynicotinic acid.

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)-2-hydroxynicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of key signaling molecules that are crucial for the progression of diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methylphenylboronic acid
  • 3-Chloro-4-methylphenylthiourea
  • 3-Chloro-4-methyl-2-nitroaniline

Uniqueness

5-(3-Chloro-4-methylphenyl)-2-hydroxynicotinic acid is unique due to its specific structural features, such as the combination of a chloro and methyl group on the phenyl ring and the hydroxynicotinic acid moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-chloro-4-methylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-7-2-3-8(5-11(7)14)9-4-10(13(17)18)12(16)15-6-9/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKRJWNJGLHSOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687622
Record name 5-(3-Chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-45-2
Record name 5-(3-Chloro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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